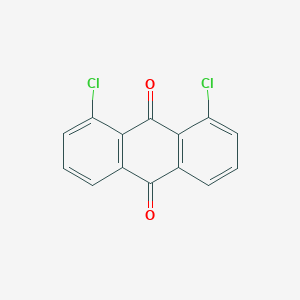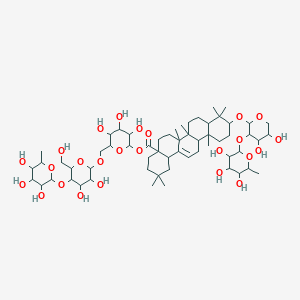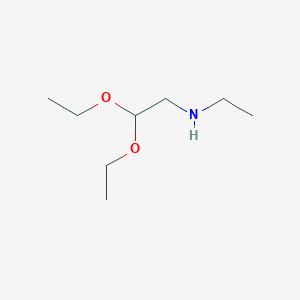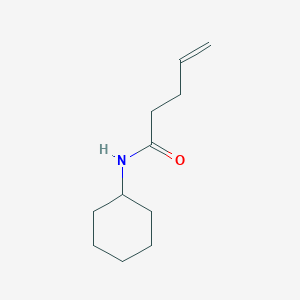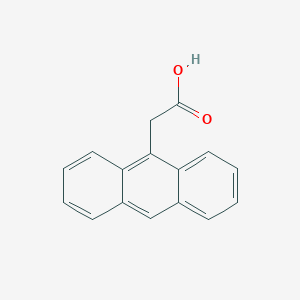
9-Anthraceneacetic acid
Overview
Description
9-Anthraceneacetic acid, also known as 9-AA, is a naturally occurring compound found in a variety of plant species. It is a derivative of anthracene, an aromatic hydrocarbon with a benzene core. 9-AA has been studied for its potential applications in biochemistry, pharmacology, and medicine.
Scientific Research Applications
Flow Behavior and Viscoelasticity Studies : It's used to study the flow behavior of solutions containing 9-Anthraceneacetic acid and its role in viscoelasticity (Frömmel & Wolff, 1998).
Formation of Molecular Crystal Nanorods : It helps in forming molecular crystal nanorods which are flexible, resistant to breakage, and insoluble in organic solvents and strong acid/base solutions (Al‐Kaysi et al., 2007).
Renal Function Study in Rabbits : this compound impacts the renal function by decreasing the glomerular filtration rate, chloride and sodium clearances, and urine volume in rabbits (Villegas-Navarro & Reyes, 1988).
Biochemical and Pharmacological Studies : It serves as tool compounds for biochemical and pharmacological studies and may serve as lead structures for future drug development (Malik & Müller, 2016).
Study of Lipid Distribution in Bacterial Membrane : this compound is incorporated into various membrane lipids of Micrococcus luteus, allowing for the study of lipid distribution in the bacterial membrane (de Bony et al., 1989).
Enhancement of Photostability in Aqueous Medium : It enhances photostability in aqueous medium upon protein encapsulation, providing protection from other molecule attacks (Alonso et al., 2010).
Cardiac Research in Guinea Pigs : this compound has been studied for its effect on prolonging the action potential duration and increasing cardiac L-type Ca2+ current in guinea pigs (Zhou Shi, 2000).
Photomechanical Materials : It's used in photomechanical materials, such as photodetectors and photoresponse sensors, for rapid recovery and less brittle properties (Zhu et al., 2014).
Mechanism of Action
Target of Action
9-Anthraceneacetic acid, also known as 2-anthracen-9-ylacetic acid, is a versatile chemical compound used in scientific research . It has been found to be more suitable than DIDS for characterization of calcium-activated chloride current during canine ventricular action potential . This suggests that one of its primary targets could be the calcium-activated chloride channels.
Mode of Action
It has been discovered to show radical-induced photochromism and photomagnetism after xe lamp light irradiation . This suggests that it may interact with its targets through a radical mechanism, possibly involving the generation of stable radicals.
Biochemical Pathways
Its ability to generate stable radicals suggests that it may influence redox reactions and related biochemical pathways
Result of Action
It has been found to induce photochromism and photomagnetism, suggesting that it may have effects on the optical properties of cells or tissues
Action Environment
The action of this compound may be influenced by environmental factors such as light, as it has been found to show photochromism and photomagnetism after Xe lamp light irradiation . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence and intensity of light.
Biochemical Analysis
Cellular Effects
For example, anthracene carboxylic acid has been found to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation . This suggests that 9-Anthraceneacetic acid may also have significant effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
For example, anthracene carboxylic acid can undergo intermolecular [4+4] cycloaddition reactions after UV light irradiation, inducing mechanical bending, magnetic, and photoluminescent variations .
Temporal Effects in Laboratory Settings
For example, anthracene carboxylic acid can show radical-induced photochromism and photomagnetism after Xe lamp light irradiation .
Metabolic Pathways
For example, anthracene can be degraded by certain species of bacteria, suggesting that this compound may also be involved in similar metabolic pathways .
Subcellular Localization
This suggests that this compound may also have specific subcellular localizations and effects on its activity or function .
properties
IUPAC Name |
2-anthracen-9-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c17-16(18)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWMEKYIRKVEBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288317 | |
| Record name | 9-Anthraceneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6624-23-3 | |
| Record name | 9-Anthraceneacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Anthraceneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 9-Anthraceneacetic acid interact with proteins and what are the downstream effects?
A: this compound (1) demonstrates binding affinity to serum albumins (HSA and BSA) and alpha-acid glycoproteins (HAAG and BAAG) []. This interaction leads to the formation of 1:1 complexes, as evidenced by Job plot analysis []. The binding significantly alters the photophysical and photochemical properties of the compound. Notably, the fluorescence of 1 is quenched in the presence of these proteins, with a more pronounced effect observed with serum albumins []. This quenching suggests a change in the excited state dynamics of the molecule within the protein environment. More importantly, protein encapsulation enhances the photostability of 1, significantly reducing its photodegradation compared to its behavior in a simple buffer solution []. This protective effect is attributed to the restricted environment within the protein binding pockets, which limits the compound's exposure to external agents like oxygen and reduces self-quenching interactions [].
Q2: How does the presence of two binding sites in serum albumins affect the photophysical properties of this compound?
A: The existence of two distinct binding sites (site I and site II) within serum albumins (HSA and BSA) influences the photophysical behavior of this compound (1) when bound to these proteins. This is evident from the observation of two distinct triplet lifetimes (τT) for 1@SA complexes, unlike the single τT observed for 1@AAG complexes []. The longer-lived component, dominant under non-saturating conditions, is attributed to 1 bound to site II (1@SA)(II), while the minor component corresponds to 1 bound to site I (1@SA)(I) []. This difference in lifetimes suggests that the two binding sites provide different microenvironments to the bound 1 molecule, affecting its excited state dynamics and consequently its photostability.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B31345.png)


